molecular formula C8H8N2O2 B8036913 3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid

3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B8036913
M. Wt: 164.16 g/mol
InChI Key: DYKPSDPBYWMJGS-UHFFFAOYSA-N
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Description

3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid is a chemical compound with the molecular formula C8H8N2O2. It features a pyrazole ring substituted with an ethynyl group at the 3-position and a propanoic acid group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid typically involves the reaction of ethynylpyrazole with a suitable propanoic acid derivative. One common method includes the use of ethynylpyrazole and 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-ethynyl-1H-pyrazol-1-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or modulation of receptor activity. Further research is needed to elucidate the exact mechanisms and molecular targets involved .

Properties

IUPAC Name

3-(3-ethynylpyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-2-7-3-5-10(9-7)6-4-8(11)12/h1,3,5H,4,6H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKPSDPBYWMJGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=NN(C=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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